molecular formula C18H29NO6 B4004931 2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol;oxalic acid

2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol;oxalic acid

Cat. No.: B4004931
M. Wt: 355.4 g/mol
InChI Key: LBUILPQKJIREMA-UHFFFAOYSA-N
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Description

2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol;oxalic acid is a complex organic compound that combines the properties of both an amine and an alcohol This compound is of interest due to its unique chemical structure, which includes a tert-butyl group, a methylphenoxy group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol typically involves multiple steps. One common method starts with the preparation of 2-tert-butyl-5-methylphenol, which is then reacted with 3-chloropropylamine to form the intermediate 2-[3-(2-tert-butyl-5-methylphenoxy)propylamino]. This intermediate is subsequently reacted with ethylene oxide to yield the final product, 2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]acetaldehyde, while reduction could produce 2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethane.

Scientific Research Applications

2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol involves its interaction with various molecular targets. The ethanolamine moiety can interact with biological membranes, potentially affecting membrane fluidity and signaling pathways. The phenoxy group may interact with specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(2-tert-butyl-5-methylphenoxy)propylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-13-6-7-14(16(2,3)4)15(12-13)19-11-5-8-17-9-10-18;3-1(4)2(5)6/h6-7,12,17-18H,5,8-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUILPQKJIREMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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